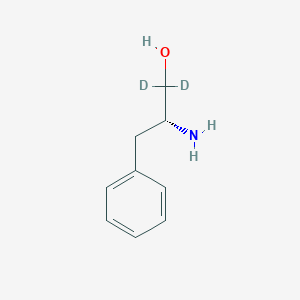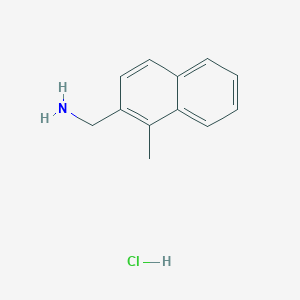
(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py is a complex organic molecule . It has a molecular formula of C24H33D3O5 . The compound has 8 defined stereocentres .
Molecular Structure Analysis
The molecular structure of this compound is quite complex with multiple functional groups. It includes a tetrahydro-2H-pyran-2-yl group and a hexahydronaphthalen-1-yl group . The compound is almost isostructural with lovastatin .Physical And Chemical Properties Analysis
This compound has a density of1.1±0.1 g/cm3, a boiling point of 559.2±50.0 °C at 760 mmHg, and a flash point of 185.3±23.6 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The compound also has 7 freely rotating bonds .
Applications De Recherche Scientifique
Cholesterol Synthesis Inhibition
This compound inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for the synthesis of cholesterol . By inhibiting this pathway, it effectively reduces the level of cholesterol in the body, which is beneficial for preventing and treating hypercholesterolemia and associated cardiovascular diseases.
Anticancer Activity
Research has shown that derivatives of lovastatin can induce apoptosis in myeloma cells . This pro-apoptotic effect is crucial for the potential treatment of certain types of cancer, as it can selectively trigger the death of cancerous cells without affecting healthy cells.
Cell Cycle Arrest
The compound can cause cell cycle arrest at the G1 and G2/M phase . This is significant in cancer therapy because arresting the cell cycle can prevent the proliferation of cancer cells, giving time for other therapeutic interventions to work more effectively.
Enhancing Anticancer Drug Efficacy
It has been observed that lovastatin can increase cellular resistance to anticancer agents such as doxorubicin . This suggests that when used in combination with other drugs, it can enhance the efficacy of cancer treatments by sensitizing cancer cells to the effects of those drugs.
Mécanisme D'action
Target of Action
The primary target of this compound is Liver carboxylesterase 1 . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds. They are involved in the detoxification of xenobiotics and the metabolism of drugs.
Mode of Action
It is known to interact with its target, liver carboxylesterase 1 . The interaction likely involves the hydrolysis of ester bonds, which could lead to changes in the biochemical properties of the target molecule.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py' involves the use of several reactions to form the desired product. The synthesis pathway involves the use of starting materials that are readily available and can be easily converted into the desired product. The reactions involved in the synthesis pathway are carefully selected to ensure that the desired product is formed in high yield and purity.", "Starting Materials": [ "2,4-dioxopentanoic acid", "L-menthol", "Sodium borohydride", "Sodium hydroxide", "Methyl iodide", "Sodium methoxide", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dioxopentanoic acid to 2,4-dioxohexanoic acid using sodium borohydride and sodium hydroxide", "Step 2: Conversion of 2,4-dioxohexanoic acid to 2,4-dioxohexanoyl chloride using thionyl chloride", "Step 3: Conversion of L-menthol to L-menthyl chloride using thionyl chloride", "Step 4: Conversion of 2,4-dioxohexanoyl chloride and L-menthyl chloride to (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py using sodium methoxide and methanol", "Step 5: Conversion of (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py to its acetate derivative using acetic anhydride and sodium acetate", "Step 6: Purification of the product using ethyl acetate, hydrochloric acid, sodium chloride, and water" ] } | |
Numéro CAS |
1048973-04-1 |
Nom du produit |
(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py |
Formule moléculaire |
C₂₄H₃₄O₅ |
Poids moléculaire |
402.52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




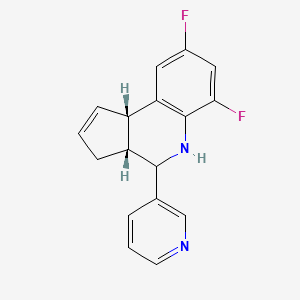
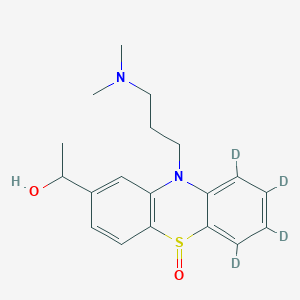
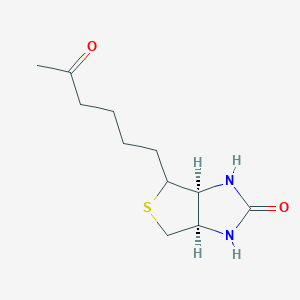
![[1'-13C]uridine](/img/structure/B1146227.png)
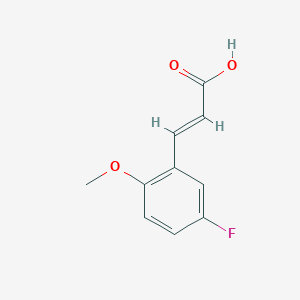
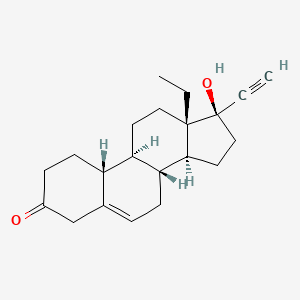

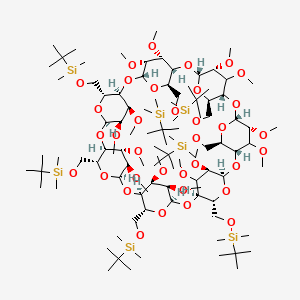

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)
